N-(4-(pyridin-3-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Description
Thiazole derivatives, such as N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide, are known to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
While specific synthesis methods for “N-(4-(pyridin-3-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” were not found, similar compounds have been synthesized through various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide, includes a thiazole ring, which is a five-membered ring containing two hetero atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide, include a molecular weight of 301.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .Future Directions
While specific future directions for “N-(4-(pyridin-3-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” were not found, similar compounds have shown promise in various areas of research. For example, certain thiazole derivatives have shown potential as anti-fibrotic drugs . Another study found that a series of molecules demonstrated excellent selectivity for CDK4/6 over CDKs1, 7, and 9 .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Others have demonstrated potent effects on prostate cancer .
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could potentially include reduced inflammation, alleviated pain, inhibited microbial growth, blocked viral replication, increased diuresis, suppressed convulsion, enhanced neuroprotection, and inhibited tumor growth .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-4-6-18(7-5-15)30(27,28)25-11-8-16(9-12-25)20(26)24-21-23-19(14-29-21)17-3-2-10-22-13-17/h2-7,10,13-14,16H,8-9,11-12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBOPPFYXPRTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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